molecular formula C17H15BrO3 B2444793 (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 358656-13-0

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2444793
CAS RN: 358656-13-0
M. Wt: 347.208
InChI Key: CPMZZJBBFINGEL-SOFGYWHQSA-N
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Description

The compound “(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a chalcone with the 2-bromo-phenyl and 2,5-dimeth-oxy-phenyl rings bonded at opposite ends of a propene group .


Molecular Structure Analysis

The dihedral angle between the mean planes of the ortho-bromo and ortho,meta-dimeth-oxy-substituted benzene rings is 77.3°. The dihedral angles between the mean plane of the prop-2-ene-1-one group and the mean planes of the 2-bromo-phenyl and 2,5-dimeth-oxy-phenyl rings are 58.6° and 30.7°, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound has been analyzed using the Condensed Fukui function, MEP, and HOMO-LUMO energies of the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15BrO3 and a molecular weight of 347.2 .

Scientific Research Applications

Chemical Synthesis and Mechanisms

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, though not directly mentioned, is structurally related to various compounds studied for their synthesis mechanisms and potential applications in materials science and medicinal chemistry. The review of scientific literature provides insights into related compounds and their applications, shedding light on potential avenues for the use of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in research and development.

  • Chemical Transformations and Synthetic Applications : The study of dimeric non-phenolic β-O-4-type lignin model compounds, including those with methoxy groups, reveals significant insights into acidolysis mechanisms that could be applicable to understanding the reactivity and transformation possibilities of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one in various chemical environments (T. Yokoyama, 2015).

  • Biologically Produced Chemicals : The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with wide applications, emphasizes the importance of separation technologies that might be relevant for purifying or modifying compounds like (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, especially in biological systems or for pharmaceutical applications (Zhi-Long Xiu & A. Zeng, 2008).

  • Electrochemistry and Coordination Chemistry : The electrochemistry of metal-metal bonded diruthenium complexes provides a foundation for understanding how (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one could potentially act in electrochemical systems or as part of coordination compounds, given the presence of bromine and methoxy groups which can influence electronic properties (E. V. Caemelbecke et al., 2021).

  • Environmental Impact and Fate of Chemical Compounds : Understanding the environmental fate of brominated compounds and their derivatives is crucial for assessing the potential environmental impact of (2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. Studies on polybrominated diphenyl ethers (PBDEs) and their analogs can offer insights into the persistence, bioaccumulation, and degradation pathways of brominated organic compounds in the environment (Yawei Wang et al., 2007).

Mechanism of Action

Docking studies have been carried out to predict the binding energy and inhibition constant of this compound, which play a significant role in determining its endothelial nitric oxide synthase inhibition activity .

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMZZJBBFINGEL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

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